molecular formula C13H23NO3 B3021820 Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate CAS No. 847417-37-2

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Cat. No.: B3021820
CAS No.: 847417-37-2
M. Wt: 241.33 g/mol
InChI Key: OPGBSEXLSWYFOR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is an intermediate for the synthesis of Cariprazine , a novel antipsychotic drug. The primary targets of Cariprazine are dopamine D3/D2 receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate involves the reaction of trans-4-(2-oxoethyl)cyclohexylamine with tert-butyl chloroformate. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: As an intermediate in the synthesis of Cariprazine, it plays a crucial role in the development of antipsychotic medications.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role as an intermediate in the synthesis of Cariprazine. Its structure allows for specific interactions with reagents and conditions used in the synthesis process, making it a valuable compound in pharmaceutical research and development .

Properties

IUPAC Name

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGBSEXLSWYFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Reactant of Route 2
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Reactant of Route 3
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Reactant of Route 4
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Reactant of Route 5
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Reactant of Route 6
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

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